molecular formula C19H16N2OS B14104839 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B14104839
M. Wt: 320.4 g/mol
InChI Key: YXVVWGFHHVRQAW-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between biphenyl-4-carbaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

  • Dissolve biphenyl-4-carbaldehyde and thiophene-2-carbohydrazide in an appropriate solvent such as ethanol.
  • Add a few drops of acetic acid as a catalyst.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The hydrazone group is also known to interact with enzymes, potentially leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of both biphenyl and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile building block in organic synthesis and its ability to form stable complexes with metal ions.

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(E)-1-(4-phenylphenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2OS/c1-14(20-21-19(22)18-8-5-13-23-18)15-9-11-17(12-10-15)16-6-3-2-4-7-16/h2-13H,1H3,(H,21,22)/b20-14+

InChI Key

YXVVWGFHHVRQAW-XSFVSMFZSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.